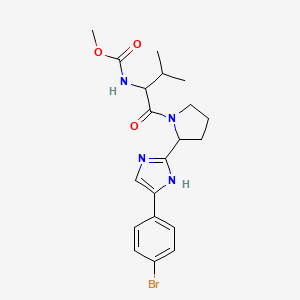![molecular formula C13H13N5O3S B2560316 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide CAS No. 1903248-85-0](/img/structure/B2560316.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C13H13N5O3S and its molecular weight is 319.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic synthesis techniques. Starting materials may include precursors such as thieno[3,2-d]pyrimidin-4-one and 1H-imidazole, subjected to reactions like nucleophilic substitution and acylation. Standard conditions might include the use of anhydrous solvents, controlled temperatures (usually between -10°C and 150°C), and catalysts such as Lewis acids or bases to facilitate the desired transformations.
Industrial Production Methods: : Scaling up for industrial production would require optimization of reaction conditions to maximize yield and purity. This often involves high-pressure reactors, automated process controls, and efficient purification methods like crystallization or chromatographic techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: : N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide can undergo various reactions, including:
Oxidation reactions, typically yielding sulfoxides or sulfones.
Reduction reactions, potentially reducing the nitro or carbonyl groups.
Substitution reactions, where functional groups such as halides or alkyl groups can be introduced.
Common Reagents and Conditions: : Oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminium hydride or palladium on carbon, and conditions such as refluxing in appropriate solvents.
Major Products Formed: : The products vary based on the reaction type, but common derivatives include imidazole-substituted thienopyrimidines with altered electronic properties.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block for synthesizing more complex molecules and studying its reactivity patterns.
Biology: : Investigated for potential biochemical activity, including enzyme inhibition and receptor binding studies.
Medicine: : Explored for therapeutic properties, particularly in cancer research due to its potential ability to interfere with cellular pathways involved in tumor growth.
Industry: : Utilized in the development of advanced materials, such as organic semiconductors or as a precursor for complex dyes and pigments.
5. Mechanism of Action: N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidinone moiety often plays a critical role in binding affinity and specificity, while the imidazole ring may facilitate interaction with metal ions or active sites. The precise mechanism involves modulation of biochemical pathways, potentially inhibiting key enzymes or altering cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds: : Compounds such as 2-((2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)methyl)-1H-imidazole-1-acetamide and other thienopyrimidinones.
Highlighting Uniqueness: : Compared to its analogs, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide exhibits unique structural integration of thienopyrimidine and imidazole, enhancing its stability and reactivity in different environments.
There's the comprehensive scoop on this intriguing compound. What's your interest in it?
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c19-10(7-17-4-2-14-8-17)15-3-5-18-12(20)11-9(1-6-22-11)16-13(18)21/h1-2,4,6,8H,3,5,7H2,(H,15,19)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUKAFNGZQLLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)CCNC(=O)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2560233.png)


![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2560240.png)



![2-(1,3-dioxoisoindolin-2-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2560245.png)
![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2560248.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B2560251.png)
![7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2560252.png)
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2560253.png)


